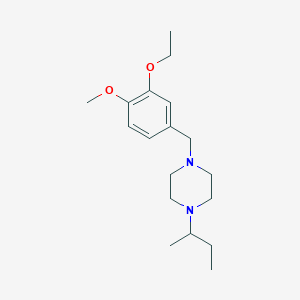![molecular formula C18H18ClN3O4 B5209437 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNAPP, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to interact with various receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is its potent therapeutic activity, which makes it a promising candidate for the development of novel drugs. Additionally, its relatively simple synthesis method and low toxicity profile make it an attractive compound for scientific research studies. However, its limited solubility in aqueous solutions and potential for off-target effects may pose challenges in some experimental settings.
Future Directions
There are several future directions for the scientific research on 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One potential area of focus is the further elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its utility as a drug candidate. Finally, the exploration of its potential use in combination with other therapeutics may lead to the development of more effective treatment strategies for various diseases.
Conclusion:
In conclusion, this compound is a compound with promising therapeutic potential. Its potent antitumor, anti-inflammatory, and neuroprotective activities make it an attractive candidate for the development of novel drugs. However, further scientific research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-chlorophenoxy)acetyl piperazine with 4-nitrophenyl hydrazine under controlled conditions. The process involves several steps and requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
Scientific Research Applications
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-3-1-2-4-17(16)26-13-18(23)21-11-9-20(10-12-21)14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFWTCMQKLLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)

![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)
![N-(4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5209404.png)

![2-methyl-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(4-morpholinyl)-1-propanamine](/img/structure/B5209413.png)

![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

